2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-11(2)12(8-10)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJCJNAFJPUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic derivative that incorporates both a pyrazole and an oxadiazole moiety. These structural features are known to impart a variety of biological activities, making this compound a candidate for further pharmacological exploration.
Biological Activity Overview
Research into oxadiazole derivatives has revealed their potential in various therapeutic areas. The five-membered 1,2,4-oxadiazole ring system is associated with diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a pyrazole ring further enhances these properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole-containing compounds. For instance, derivatives similar to the target compound have shown significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative evaluation of similar compounds revealed that those with oxadiazole and pyrazole substitutions exhibited IC50 values ranging from 1.14 µM to over 90 µM against different cancer cell lines (HeLa, CaCo-2, and others) . Table 1 summarizes the anticancer activities of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | CaCo-2 | 8.3 |
| Compound C | H9c2 | 25.0 |
| Target Compound | Various | TBD |
Antimicrobial Activity
In addition to anticancer properties, compounds containing the oxadiazole structure have demonstrated promising antimicrobial activity. For example, a series of benzamides with pyrazole-linked oxadiazoles were tested for fungicidal activity against Pyricularia oryzae, showing inhibition rates up to 77.8% at concentrations of 500 mg/L .
Table 2: Fungicidal Activities
| Compound | Target Pathogen | Inhibition Rate (%) at 50 mg/L |
|---|---|---|
| Compound D | Pyricularia oryzae | 77.8 |
| Compound E | Fusarium graminearum | 30.8 |
| Compound F | Alternaria solani | 21.4 |
The biological activity of the target compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Studies suggest that oxadiazoles can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression .
Toxicity Profile
Toxicity assessments using zebrafish embryos have been conducted to understand the safety profile of similar compounds. The LC50 values provide insight into the potential risks associated with these compounds during therapeutic applications.
Table 3: Toxicity Data
| Compound | LC50 (mg/L) |
|---|---|
| Compound G | 14.01 |
| Target Compound | TBD |
Scientific Research Applications
The compound 2-(2,5-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, agricultural science, and materials science, supported by relevant data and case studies.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Medicinal Chemistry
-
Anticancer Activity
- Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study demonstrated that derivatives of oxadiazoles possess cytotoxic effects on human cancer cells, suggesting potential for development into anticancer agents .
-
Antimicrobial Properties
- The incorporation of pyrazole has been linked to enhanced antimicrobial activity. Compounds with similar structures have been tested against bacteria and fungi, showing promising results in inhibiting growth .
- A case study highlighted the efficacy of pyrazole derivatives against resistant strains of bacteria, emphasizing their role in addressing antibiotic resistance .
Agricultural Science
-
Pesticidal Activity
- The oxadiazole component is known for its insecticidal properties. Research has shown that oxadiazole-based compounds can act as effective pesticides against various agricultural pests .
- Field trials have demonstrated that formulations containing such compounds can significantly reduce pest populations while being environmentally friendly.
- Herbicidal Properties
Materials Science
-
Polymer Chemistry
- The compound's unique structure allows it to be used as a monomer in the synthesis of novel polymers with desirable mechanical properties. Research has focused on developing high-performance materials for industrial applications .
- Case studies illustrate the successful incorporation of such compounds into polymer matrices to enhance thermal stability and mechanical strength.
- Nanotechnology
Table 1: Summary of Biological Activities
Table 2: Applications in Materials Science
Comparison with Similar Compounds
Structural Comparison with Similar Oxadiazole Derivatives
The compound shares structural motifs with several oxadiazole-based derivatives reported in the literature (Table 1). Key comparisons include:
Substituent Variations:
- Pyrazole vs. Thiazole/Indole/Diphenylmethyl: Unlike compounds 7c–f (), which feature 2-amino-1,3-thiazole substituents, the target compound incorporates a 1-methylpyrazole group. Pyrazole’s smaller size and distinct hydrogen-bonding capacity may alter interactions with biological targets compared to thiazole or bulkier groups like diphenylmethyl (compound 4, ) or indol-3-ylmethyl (compounds 8t–w, ) .
- Aryl Acetamide Linkage: The 2,5-dimethylphenyl acetamide moiety in the target compound contrasts with substituents such as nitro (8v), ethoxy (8u), or pyridinyl (8w) groups in analogs.
Table 1: Structural and Physicochemical Properties of Selected Oxadiazole Derivatives
Physicochemical Properties and Spectral Data
- Molecular Weight : The target compound’s estimated molecular weight (~380–400 g/mol) aligns with analogs like 7f (389 g/mol) and 8v (423 g/mol), suggesting comparable solubility profiles .
- Melting Points : Melting points for thiazole-substituted oxadiazoles (7c–f: 134–178°C) indicate moderate crystallinity, likely influenced by hydrogen-bonding capacity. Pyrazole’s planar structure in the target compound may reduce melting points relative to bulkier indole derivatives .
- Spectral Data : Common characterization methods include IR (C=O stretch ~1650–1700 cm⁻¹), ¹H NMR (acetamide NH ~10–12 ppm), and EI-MS fragmentation patterns (e.g., cleavage of the oxadiazole ring). The target compound’s pyrazole protons would likely resonate at δ 6.5–7.5 ppm, distinct from thiazole or indole signals .
Enzyme Inhibition:
- Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 23.4 µM) and 8v (IC₅₀ = 18.9 µM) show moderate activity, suggesting that chloro or nitro groups enhance LOX binding .
- Butyrylcholinesterase (BChE) Inhibition : Indole-containing compounds (e.g., 8o) exhibit BChE inhibition (IC₅₀ = 12.8 µM), highlighting the role of aromatic π-stacking .
Q & A
Q. Advanced Research Focus
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., oxadiazole ring formation) and transition states .
- Molecular Dynamics (MD) : Simulate solubility profiles in different solvents (e.g., DMSO vs. water) to guide purification .
- Docking Studies : Predict binding modes with biological targets (e.g., enzyme active sites) to prioritize synthetic analogs .
How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural confirmation?
Q. Methodological Approach :
- Cross-Validation : Compare NMR integration ratios (e.g., aromatic protons vs. methyl groups) with high-resolution mass spectrometry (HRMS) isotopic patterns .
- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals in complex regions (e.g., pyrazole or oxadiazole protons).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
What methodologies are effective in establishing structure-activity relationships (SAR) for the oxadiazole and pyrazole moieties?
Q. Advanced Research Focus :
- Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing vs. donating groups) and pyrazole rings (e.g., methyl vs. halogen substituents) .
- Biological Profiling : Test analogs against a panel of disease models (e.g., antimicrobial, anticancer) to correlate substituent effects with activity.
- Computational QSAR : Build quantitative SAR models using descriptors like logP, polar surface area, and H-bonding capacity .
What separation techniques are optimal for purifying this compound given its solubility profile?
Q. Basic Research Focus :
- Recrystallization : Use solvent pairs (e.g., ethanol-petroleum ether) based on differential solubility .
- Column Chromatography : Optimize mobile phases (e.g., ethyl acetate/hexane gradients) for polar oxadiazole derivatives.
Advanced Consideration : Explore membrane-based separation technologies (e.g., nanofiltration) for scalable purification .
How can reaction mechanisms for key synthetic steps (e.g., oxadiazole ring formation) be experimentally validated?
Q. Advanced Research Focus :
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track atom migration during cyclization.
- Intermediate Trapping : Use low-temperature quenching to isolate reactive intermediates (e.g., nitrenes or carbenes) for characterization .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent) to infer mechanistic pathways .
What statistical approaches address batch-to-batch variability in yield or purity?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., temperature and catalyst type) .
- Process Analytical Technology (PAT) : Use in-line spectroscopy (e.g., FTIR) for real-time monitoring of reaction progress .
- Multivariate Analysis : Employ principal component analysis (PCA) to correlate impurity profiles with reaction conditions .
How can researchers reconcile discrepancies in biological activity data across different assay platforms?
Q. Advanced Research Focus :
- Assay Standardization : Use reference compounds (e.g., FDA-approved drugs) as internal controls.
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers, adjusting for variables like cell passage number or serum concentration .
What green chemistry principles can be applied to improve the sustainability of its synthesis?
Q. Advanced Research Focus :
- Solvent Selection : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Recycling : Use immobilized catalysts (e.g., zeolite Y-H) to reduce waste .
- Energy Efficiency : Optimize microwave-assisted synthesis to reduce reaction time and energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
